![molecular formula C12H20N4O2 B1395089 tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate CAS No. 1396967-66-0](/img/structure/B1395089.png)
tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
Overview
Description
The compound “tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups . It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . This ring is substituted with an amino group at the 5-position . The pyrazole ring is also attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is further substituted with a carboxylate group, which is esterified with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrrolidine rings, as well as the amino and carboxylate functional groups . These groups could potentially participate in a variety of chemical reactions .
Chemical Reactions Analysis
The amino group on the pyrazole ring could potentially act as a nucleophile in various reactions . The ester group could also undergo reactions such as hydrolysis or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carboxylate and amino groups could enhance its solubility in polar solvents .
Scientific Research Applications
Antibiotic Synthesis
This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum, with potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .
Organic Synthesis Intermediate
As an organic synthesis intermediate, it’s used in the preparation of various biologically active compounds. For example, it’s involved in the synthesis of crizotinib , an anticancer medication used in the treatment of non-small cell lung cancer .
Chemical Research and Development
The tert-butyl group in the compound provides steric protection, making it a valuable reagent in research and development for new chemical entities. It’s particularly useful in laboratory organic synthesis processes .
Safety And Hazards
Future Directions
The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures have shown a range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties . Therefore, it could be interesting to explore the biological activity of this compound in future research.
properties
IUPAC Name |
tert-butyl 2-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(16)8-7-10(13)15-14-8/h7,9H,4-6H2,1-3H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOWWRPKCWLRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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